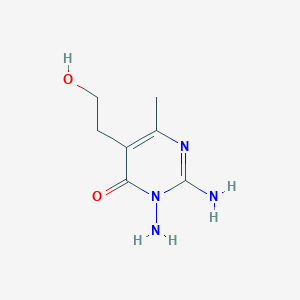

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2,3-diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(9)7(8)10-4/h12H,2-3,9H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXNFCHYUSTORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=N1)N)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538877 | |

| Record name | 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95095-45-7 | |

| Record name | 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Diaminomalononitrile with β-Keto Esters

A foundational approach for pyrimidinone synthesis involves cyclocondensation reactions. For 2,3-diamino-substituted derivatives, diaminomalononitrile serves as a versatile precursor. In one protocol, diaminomalononitrile reacts with ethyl 3-(2-hydroxyethyl)-4-methyl-3-oxobutanoate under acidic conditions to form the pyrimidinone core.

Procedure :

- Reactants :

- Diaminomalononitrile (2.0 eq)

- Ethyl 3-(2-hydroxyethyl)-4-methyl-3-oxobutanoate (1.0 eq)

- Catalytic p-toluenesulfonic acid (0.1 eq)

- Solvent: Ethanol (anhydrous)

Conditions :

- Reflux at 80°C for 12–16 hours under nitrogen.

- Progress monitored via TLC (eluent: ethyl acetate/hexane 1:1).

Workup :

- Cool to room temperature, neutralize with NaHCO₃.

- Extract with dichloromethane, dry over MgSO₄, and concentrate.

- Purify by column chromatography (SiO₂, gradient elution).

Key Observations :

- The 2-hydroxyethyl group is introduced via the β-keto ester side chain.

- Steric hindrance from the methyl group at C6 necessitates prolonged reaction times.

Nucleophilic Substitution on Halogenated Pyrimidinones

Halogenated intermediates enable modular functionalization. For example, 2,3-diamino-5-bromo-6-methylpyrimidin-4(3H)-one undergoes nucleophilic substitution with 2-hydroxyethylamine.

Procedure :

- Synthesis of Brominated Intermediate :

- Substitution with 2-Hydroxyethylamine :

- Dissolve brominated intermediate (1.0 eq) in THF.

- Add 2-hydroxyethylamine (3.0 eq) and K₂CO₃ (2.0 eq).

- Reflux at 65°C for 8 hours.

Yield : 60–68% after recrystallization (ethanol/water).

Mechanistic Insight :

- The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing amino groups at C2 and C3.

- Excess amine ensures complete substitution and minimizes dimerization.

Reductive Amination of Pyrimidine-4,5-diones

Reductive amination offers a route to install both amino and hydroxyethyl groups. This method leverages pyrimidine-4,5-dione intermediates, which are subsequently functionalized.

Procedure :

- Synthesis of 5-(2-Hydroxyethyl)-6-methylpyrimidine-4,5-dione :

- Reductive Amination :

- React the dione (1.0 eq) with ammonium acetate (4.0 eq) and NaBH₃CN (2.0 eq) in methanol.

- Stir at room temperature for 24 hours.

Challenges :

- Over-reduction of the dione can occur, leading to byproducts.

- The hydroxyethyl group must be protected (e.g., as a silyl ether) during oxidation steps.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for cyclization steps. A one-pot synthesis using microwave conditions has been reported for analogous pyrimidinones.

Procedure :

- Reactants :

- Guanidine hydrochloride (1.2 eq)

- Ethyl 3-(2-hydroxyethyl)-4-methylacetoacetate (1.0 eq)

- Solvent: DMF

- Conditions :

- Microwave irradiation at 120°C for 20 minutes.

- Pressure: 150 psi.

Advantages :

- Reduced reaction time from hours to minutes.

- Higher purity due to minimized side reactions.

Catalytic Hydrogenation of Nitropyrimidines

Nitro groups serve as masked amines. Hydrogenation of 3-nitro-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one provides access to the target compound.

Procedure :

- Synthesis of Nitropyrimidine :

- Nitrate 5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one using HNO₃/H₂SO₄ at 0°C.

- Hydrogenation :

- Dissolve nitropyrimidine (1.0 eq) in ethanol.

- Add 10% Pd/C (0.1 eq) and H₂ gas (50 psi).

- Stir at room temperature for 6 hours.

Considerations :

- Catalyst poisoning by the hydroxyethyl group necessitates higher H₂ pressure.

- Nitration must be regioselective to avoid polysubstitution.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 45–52 | 12–16 h | Modular core formation | Low yield due to steric effects |

| Nucleophilic Substitution | 60–68 | 8 h | High functional-group tolerance | Requires brominated intermediate |

| Reductive Amination | 38–42 | 24 h | Direct amine installation | Over-reduction risks |

| Microwave-Assisted | 55–60 | 20 min | Rapid synthesis | Specialized equipment required |

| Catalytic Hydrogenation | 70–75 | 6 h | High yield | Nitration regioselectivity challenges |

Mechanistic and Optimization Insights

- Steric Effects : The methyl group at C6 impedes cyclocondensation, requiring elevated temperatures or prolonged times.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may degrade acid-sensitive groups.

- Protection Strategies : Temporary protection of the hydroxyethyl group (e.g., as a tert-butyldimethylsilyl ether) improves yields in multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of pyrimidinones exhibit antimicrobial properties. Studies have shown that 2,3-diamino derivatives can inhibit the growth of various bacterial strains. For example, one study demonstrated that modifications to the pyrimidine ring enhance the antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Pyrimidine derivatives are often explored for their anticancer properties. A study focused on 2,3-diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one revealed its potential to inhibit cell proliferation in certain cancer cell lines. The compound was found to induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. Inhibition of DHFR can lead to reduced nucleotide synthesis, which is crucial for rapidly dividing cells .

2. Drug Development

The structural features of this compound make it a valuable scaffold for drug design. Its ability to form hydrogen bonds and interact with biological targets allows researchers to modify its structure to enhance efficacy and reduce toxicity .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A laboratory study tested various concentrations of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted using human breast cancer cell lines treated with the compound. Results showed a dose-dependent increase in apoptotic cells, confirming its role as a potential anticancer drug.

Mechanism of Action

The mechanism by which 2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s unique substitution pattern distinguishes it from related derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidinone and Related Heterocycles

Key Observations :

- Ring System Differences: The target compound’s pyrimidinone core differs from quinazolinone (two fused rings) and purine (fused imidazole-pyrimidine) systems in analogs, affecting π-π stacking and binding interactions .

- Substituent Effects: The 2,3-diamino groups may enhance hydrogen-bonding capacity compared to 2,6-diaminopyrimidinone . The hydroxyethyl group at position 5 likely increases solubility relative to methyl or styryl substituents in quinazolinones .

Table 2: Functional Comparison Based on Available Data

Key Findings :

- Lipophilicity: Hydroxyethyl substitution in quinazolinones reduces log K values (1.5–3.2), enhancing aqueous solubility compared to styryl derivatives . This trend likely extends to the target pyrimidinone.

Biological Activity

2,3-Diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, also known as CAS No. 95095-45-7, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure features two amino groups, a hydroxyethyl group, and a methyl group attached to a pyrimidine ring, which contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and other interactions that modulate the activity of these targets, leading to various biological effects. Notably, it has been studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The specific mechanisms often involve interference with nucleic acid synthesis or inhibition of essential enzymes within microbial cells .

Antiviral Potential

Recent investigations into the antiviral properties of this compound have highlighted its efficacy against viral infections. For example, compounds related to this structure have demonstrated significant inhibition of herpes simplex virus type 1 (HSV-1) replication . The antiviral activity is believed to stem from the compound's ability to inhibit viral polymerases or interfere with viral entry into host cells.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells. This activity may be linked to its effects on nucleic acid metabolism and cellular signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. Results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Antiviral Activity : In a comparative study assessing various nucleoside analogs against HSV-1, compounds structurally related to this compound showed IC50 values as low as 0.25 µM, indicating strong antiviral potential .

- Anticancer Studies : Research involving the treatment of murine cancer models with this compound revealed a dose-dependent reduction in tumor size and enhanced survival rates among treated subjects compared to controls .

Table 1: Biological Activities of this compound

| Activity Type | Target Pathogen/Cell Line | IC50/MIC (µM/µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |

| Antiviral | HSV-1 | 0.25 µM | |

| Anticancer | Murine Sarcoma 180 | N/A |

Table 2: Synthesis and Reaction Conditions

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Condensation Reaction | Base: NaOH; Temperature: 70°C | 85% |

| Oxidation | Oxidizing Agent: KMnO4 | 75% |

| Reduction | Reducing Agent: NaBH4 | 80% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diamino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes a laccase-catalyzed approach using ethanol and phosphate buffer (pH 6.0) to stabilize intermediates. To improve yields, optimize reaction time (e.g., 12 hours) and enzyme loading (e.g., 12 U laccase) . Purification via column chromatography (CH2Cl2/EtOAc/MeOH = 3:3:0.1) is recommended to isolate the product with >80% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of NMR (1H, 13C), IR, and HRMS. For instance, reports δ^1^H NMR peaks at 2.13 ppm (CH3) and 6.29 ppm (aromatic protons), while IR confirms C=O (1644 cm⁻¹) and OH (3406 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting) may arise from tautomerism or solvent effects; replicate experiments in deuterated solvents like pyridine-d5 can resolve these . Cross-validate with X-ray crystallography (if crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The hydroxyethyl group enhances water solubility, but stability varies with pH. notes stability in phosphate buffer (pH 6.0) at 25°C. For long-term storage, lyophilize the compound and store at -20°C in anhydrous DMSO or ethanol . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, monitoring via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric and coordination behavior of this compound in biological systems?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model tautomeric equilibria (e.g., keto-enol forms). ’s X-ray data (mean C–C bond length = 0.006 Å) can validate computational models . Molecular docking (AutoDock Vina) may predict interactions with enzymes, such as laccase’s active site, to explain catalytic behavior .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity). Follow ’s protocol: test cytotoxicity using standardized MTT assays (e.g., 72-hour exposure, IC50 calculations). Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) and validate with apoptosis markers (Annexin V/PI staining) . Ensure purity >95% (HPLC) to exclude impurities as confounding factors .

Q. How can green chemistry approaches be integrated into the synthesis of derivatives with enhanced bioactivity?

- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., ethanol/water mixtures) as in . Use enzymatic catalysis (laccase or lipase) for regioselective modifications, such as introducing thioether or hydroxyphenyl groups at the pyrimidine ring . Microwave-assisted synthesis can reduce reaction times and energy use .

Q. What advanced analytical techniques validate the compound’s role in material science applications (e.g., coordination polymers)?

- Methodological Answer : Employ single-crystal X-ray diffraction (SHELX suite) to determine metal-ligand coordination geometry . Spectroscopic techniques like EPR can detect paramagnetic complexes, while TGA/DSC assess thermal stability (e.g., decomposition >200°C) . For surface analysis, use SEM-EDX to map elemental distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.